

Potential industrial and laboratory uses of methyl pivalate

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Compound of Interest		
Compound Name:	Methyl pivalate	
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An In-depth Technical Guide to the Industrial and Laboratory Applications of Methyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Methyl pivalate (also known as methyl 2,2-dimethylpropanoate) is a versatile organic compound with a range of applications in both industrial and laboratory settings.[1][2] As the methyl ester of pivalic acid, its sterically hindered tert-butyl group imparts unique properties, including resistance to hydrolysis, which makes it a valuable intermediate and protecting group in organic synthesis.[3] This technical guide provides a comprehensive overview of the properties, uses, and experimental protocols related to **methyl pivalate**, tailored for professionals in research and development.

Chemical and Physical Properties

Methyl pivalate is a colorless liquid with a characteristic odor.[3] Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.



Property	Value	Source(s)
IUPAC Name	methyl 2,2-dimethylpropanoate	[2]
Synonyms	Methyl trimethylacetate, Pivalic acid methyl ester	[2]
CAS Number	598-98-1	
Molecular Formula	C ₆ H ₁₂ O ₂	[2]
Molecular Weight	116.16 g/mol	[2]
Appearance	Colorless liquid	[3]
Density	0.873 g/mL at 25 °C	[4]
Boiling Point	101-102 °C	[4]
Melting Point	-70 °C	[4]
Flash Point	6 °C (42.8 °F) - closed cup	[5]
Refractive Index	n20/D 1.390	[4]
Solubility	Soluble in alcohol; sparingly soluble in water.	[5]

Spectroscopic Data

The structural characterization of **methyl pivalate** is well-documented through various spectroscopic techniques. The following table summarizes key data for 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.



Spectroscopic Data	Values
¹ H NMR (CDCl ₃)	δ 3.66 (s, 3H, -OCH ₃), 1.21 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	δ 178.9 (C=O), 51.2 (-OCH ₃), 38.7 (-C(CH ₃) ₃), 27.2 (-C(CH ₃) ₃)
FT-IR (Neat, cm ⁻¹)	2975 (C-H stretch), 1735 (C=O stretch), 1280, 1150 (C-O stretch)
Mass Spectrum (EI, m/z)	116 (M+), 101, 85, 57 (base peak), 41, 29

Industrial Applications

Methyl pivalate and its derivatives have found utility in a variety of industrial processes, primarily owing to the stability conferred by the pivaloyl group.

Chemical Intermediate

Methyl pivalate serves as a key building block in the synthesis of more complex molecules. It is used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] For instance, it is a precursor in the synthesis of certain active pharmaceutical ingredients.

Polymers and Resins

Pivalic acid esters, including vinyl pivalate which can be synthesized from **methyl pivalate**, are used in the production of polymers.[1] Poly(vinyl pivalate) is a key polymer in this class. Polymers derived from pivalate esters of vinyl alcohol are known to be highly reflective lacquers.[1] The polymerization of vinyl pivalate is often carried out via free-radical polymerization.[6]

While extensive quantitative data on the mechanical properties of poly(vinyl pivalate) is not readily available in public literature, its structural features suggest certain characteristics. The bulky pivalate side chains can influence the polymer's properties, such as its glass transition temperature and solubility.

Lubricants, Greases, and Fuel Additives



Methyl pivalate is listed as an additive for lubricants, greases, and fuels.[2] In these applications, the bulky and stable nature of the pivaloyl group can contribute to thermal stability and resistance to oxidation. The lithium salt of pivalic acid has been noted as an engine fuel additive to increase the octane number.[7]

Adhesives

The use of **methyl pivalate** in adhesives is also reported.[2] It may function as a monomeric component, a reactive diluent, or a plasticizer to modify the final properties of the adhesive, such as flexibility and setting time.

Laboratory Uses

In the laboratory, particularly in the context of organic synthesis and drug development, the pivaloyl group, often introduced via reagents like pivaloyl chloride or pivalic anhydride, serves as a robust protecting group for alcohols. **Methyl pivalate** itself can be used as a solvent or in transesterification reactions.

Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl (Piv) group is a sterically hindered acyl group used for the protection of hydroxyl functionalities.[1] Its bulkiness makes it highly resistant to a wide range of reaction conditions, including acidic and many basic environments, where other ester protecting groups might be cleaved.

This protocol describes the protection of a primary alcohol using pivaloyl chloride.

Materials:

- Benzyl alcohol
- Pivaloyl chloride
- Pyridine
- Dichloromethane (DCM)
- 1 M HCl



- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄

Procedure:

- To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.5 mmol).
- Slowly add pivaloyl chloride (1.2 mmol) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield benzyl pivaloate.

Expected Yield: High yields, typically >90%, are expected for this reaction.





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Pivaloylation Experimental Workflow

The robust nature of the pivaloyl group requires strong reducing agents or harsh basic conditions for its removal. A common method involves the use of diisobutylaluminium hydride (DIBAL-H).

Materials:

- Benzyl pivaloate
- Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes or toluene)
- Anhydrous dichloromethane (DCM) or toluene
- Methanol
- Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or 1 M HCl
- Ethyl acetate
- Anhydrous Na₂SO₄



Procedure:

- Dissolve benzyl pivaloate (1.0 mmol) in anhydrous DCM or toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Slowly add DIBAL-H (2.5 mmol, 2.5 equivalents) dropwise to the stirred solution.
- Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
- Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford benzyl alcohol.

Expected Yield: Yields for DIBAL-H mediated deprotection are generally good to excellent.

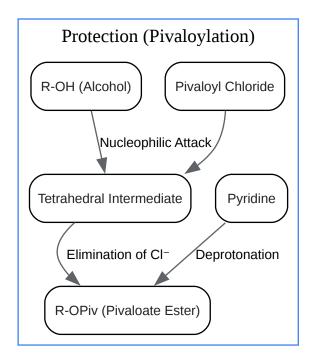


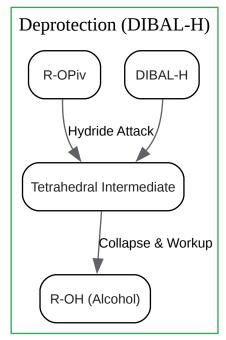
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Deprotection Experimental Workflow

The protection reaction follows a nucleophilic acyl substitution mechanism. Deprotection with a hydride source like DIBAL-H involves the reduction of the ester to the corresponding alcohol.







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Pivaloyl Protection and Deprotection Mechanisms

Intermediate in Pharmaceutical Synthesis: Ruxolitinib

The pivaloyl group has been utilized as a protecting group in the synthesis of complex pharmaceutical compounds. An example is in the synthesis of Ruxolitinib, a Janus kinase



inhibitor. In one synthetic route, a pivaloyloxymethyl (POM) group is used to protect a nitrogen on the pyrrolopyrimidine core. This protecting group is later removed to yield the final active pharmaceutical ingredient.

The following is a deprotection step in a reported synthesis of a Ruxolitinib intermediate.

Materials:

- (4-{1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- Methanol
- 1.0 M Sodium hydroxide solution
- Water
- Saturated aqueous NaCl solution
- Ethyl acetate
- Magnesium sulfate

Procedure:

- To a stirred solution of the pivalate-protected intermediate (0.894 mmol) in methanol (4.0 mL), add a 1.0 M solution of sodium hydroxide in water (2.0 equiv).
- Stir the reaction mixture at room temperature overnight (approximately 15 hours).
- Monitor the reaction by LCMS to confirm completion.
- Quench the reaction with water (10 mL) and saturated aqueous NaCl solution (20 mL).
- Extract the product with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.



Yield: The reported yield for this step is quantitative (100%).



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Deprotection Step in Ruxolitinib Synthesis

Solvent for GC-MS Analysis

Methyl pivalate can be used as a solvent in gas chromatography-mass spectrometry (GC-MS) analysis. Its volatility and ability to dissolve a range of organic compounds make it suitable for preparing samples for injection into the GC-MS system. It can be used for preparing internal standard solutions, diluting standards, and in the extraction of sample components.

- Solvent Selection: Choose a high-purity grade of **methyl pivalate** (e.g., ≥99.9% GC grade).
- Sample Dissolution: Dissolve a known amount of the sample in a specific volume of methyl pivalate to achieve the desired concentration (e.g., 1-10 μg/mL).
- Internal Standard: If an internal standard is used, it can be added to the methyl pivalate solvent before dissolving the sample or added to the sample solution.
- Filtration: If the sample solution contains particulates, filter it through a syringe filter (e.g., 0.22 μm) to prevent contamination of the GC inlet and column.
- Transfer: Transfer the final solution to a GC vial for analysis.

Transesterification Reactions

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. **Methyl pivalate** can potentially be used in transesterification reactions, either as a reactant to introduce the pivaloyl group or as a solvent. The equilibrium of the reaction can be driven by using an excess of one reactant or by removing one of the products.



Safety Information

Methyl pivalate is a highly flammable liquid and should be handled with appropriate safety precautions.

Hazard Information	Precautionary Measures
GHS Pictograms	Flame, Exclamation Mark
Signal Word	Danger
Hazard Statements	H225: Highly flammable liquid and vapor. H302: Harmful if swallowed.
Handling	Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharges. Wear protective gloves/protective clothing/eye protection/face protection.
Storage	Store in a well-ventilated place. Keep cool.
Disposal	Dispose of contents/container to an approved waste disposal plant.

Conclusion

Methyl pivalate is a chemical of significant interest due to the unique properties imparted by its sterically hindered pivaloyl group. Its industrial applications as a chemical intermediate, in polymers, lubricants, and adhesives, highlight its versatility. In the laboratory, its primary role is as a source of the robust pivaloyl protecting group for alcohols, which is particularly valuable in the multi-step synthesis of complex molecules like pharmaceuticals. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing **methyl pivalate** in their work.



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References

- 1. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 2. Methyl pivalate | C6H12O2 | CID 69027 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl pivalate Wikipedia [en.wikipedia.org]
- 4. psgraw.com [psgraw.com]
- 5. methyl pivalate, 598-98-1 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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